2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride

Solubility enhancement Salt selection Medicinal chemistry

Sourcing conformationally restricted fluorinated building blocks with reliable purity and lot-to-lot consistency often delays lead optimization campaigns. This 4,4-difluorocyclohexyl amino alcohol hydrochloride (MW 229.7 g/mol) directly addresses that bottleneck. Key advantages for your pipeline: (1) The gem-difluoro substitution predictably lowers amine pKₐ (Δ ≈ -0.3 to -0.9) and LogP (Δ ≈ -0.4 to -0.55), aligning with IL-17 modulator pharmacophores disclosed in WO2021170627A1. (2) The 1,2-amino alcohol motif enables bidentate metal chelation and oxazolidinone formation for conformational rigidification. (3) Supplied as a stable hydrochloride salt for direct use in amide couplings and reductive aminations-no free-base liberation required. Bulk quantities available upon request.

Molecular Formula C9H18ClF2NO
Molecular Weight 229.7
CAS No. 2490431-99-5
Cat. No. B2374389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride
CAS2490431-99-5
Molecular FormulaC9H18ClF2NO
Molecular Weight229.7
Structural Identifiers
SMILESC1CC(CCC1CC(CO)N)(F)F.Cl
InChIInChI=1S/C9H17F2NO.ClH/c10-9(11)3-1-7(2-4-9)5-8(12)6-13;/h7-8,13H,1-6,12H2;1H
InChIKeyQJZJABGCWBTCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol HCl – Overview


2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol;hydrochloride (CAS 2490431-99-5) is a fluorinated amino alcohol supplied as a hydrochloride salt with molecular formula C₉H₁₇F₂NO·HCl and molecular weight 229.7 g/mol . It belongs to the class of gem‑difluorinated cyclohexyl derivatives, which are increasingly employed as conformationally constrained building blocks in medicinal chemistry to modulate physicochemical properties such as pKₐ, LogP, and metabolic stability [1]. The compound features a 4,4‑difluorocyclohexyl substituent attached to a 2‑amino‑propan‑1‑ol backbone, distinguishing it from positional isomers where the amino and hydroxyl groups occupy different positions on the propanol chain.

Building Block Type Gem-difluorinated cyclohexyl amino alcohol
Physicochemical Role May modulate pKₐ, LogP, and metabolic stability
Form Advantage Hydrochloride salt for aqueous formulation

Why Generic Substitution Fails


Superficially analogous amino alcohols with the 4,4‑difluorocyclohexyl motif (e.g., positional isomers CAS 2228149‑00‑4, CAS 2229099‑45‑8, or CAS 2167303‑61‑7) cannot be interchanged with 2‑amino‑3‑(4,4‑difluorocyclohexyl)propan‑1‑ol hydrochloride because the precise location of the amino and hydroxyl groups on the three‑carbon chain dictates the compound's hydrogen‑bonding topology, metal‑chelating geometry, and downstream derivatization chemistry . Furthermore, the hydrochloride salt form (MW 229.7 g/mol) provides distinct aqueous solubility and handling advantages compared to the corresponding free‑base amines (typical MW ~193.2 g/mol), which are often oils or low‑melting solids . The gem‑difluoro substitution at the cyclohexyl 4‑position imposes predictable effects on basicity (pKₐ) and lipophilicity (LogP) that cannot be replicated by non‑fluorinated or mono‑fluorinated analogs, as demonstrated through systematic comparative studies [1]. These compound‑specific features mean that even closely related analogs produce divergent results in synthetic transformations, biological assays, and pharmacokinetic profiling.

Positional isomer mismatch 1,3‑amino alcohol analogs cannot replicate 1,2‑chelation geometry or oxazolidinone formation.
Free base vs. hydrochloride Free‑base forms are often water‑insoluble oils; the salt form ensures aqueous handling and assay compatibility.
Non‑/mono‑fluorinated analogs Lack gem‑difluoro inductive effects; pKₐ and LogP shifts may not transfer, altering permeability and metabolic profiles.

Quantitative Differentiation Evidence


Hydrochloride Salt Solubility Advantage

The hydrochloride salt form (CAS 2490431‑99‑5, MW 229.69 g/mol) enhances aqueous solubility relative to the corresponding free‑base amine (CAS 2228610‑78‑2, MW 193.23 g/mol). Comparative solubility data for structurally analogous 4,4‑difluorocyclohexyl amino alcohols indicate that hydrochloride salts exhibit aqueous solubility typically 5- to 20‑fold higher than their free‑base counterparts, attributable to increased ionic character and favorable hydration energy . The free base of 3‑amino‑3‑(4,4‑difluorocyclohexyl)propan‑1‑ol (CAS 2228149‑00‑4) is reported as a colorless liquid insoluble in water but soluble in organic solvents such as ethanol, ether, benzene, and acetone, whereas the hydrochloride salt form of closely related compounds enables aqueous formulation .

Salt solubility
Reported
Estimated 5–20× higher aqueous solubility vs. free base
Supports aqueous solubility screening
Free base reported water‑insoluble; salt form enhances direct buffer compatibility.
Solubility enhancement Salt selection Medicinal chemistry

Gem-Difluorination Lowers Amine pKₐ

Systematic experimental pKₐ measurements on gem‑difluorinated cyclohexyl amines demonstrate that the electron‑withdrawing inductive effect of the CF₂ moiety decreases the basicity of the protonated amine by 0.3–0.9 pKₐ units relative to the corresponding non‑fluorinated cyclohexyl analog [1]. For the target compound, the predicted pKₐ of the protonated primary amine is approximately 9.5–10.0, compared to ~10.3–10.7 for the non‑fluorinated cyclohexyl‑propanolamine counterpart. This shift reduces the fraction of ionized (protonated) species at pH 7.4 from >99.9% (non‑fluorinated) to ~99.5% (gem‑difluorinated), a difference that translates to a 2‑ to 5‑fold increase in the neutral (membrane‑permeable) fraction [2].

Amine pKₐ
Class-level
ΔpKₐ = –0.3 to –0.9 (lower basicity vs. non‑fluorinated analog)
May affect ionization and membrane permeability at pH 7.4
~2–5× increase in neutral fraction; context-dependent.
pKₐ modulation Basicity Drug design

Gem-Difluorination Reduces LogP

Experimental LogP measurements for gem‑difluorinated cyclohexane derivatives demonstrate a consistent reduction in lipophilicity of 0.4–0.55 LogP units compared to their non‑fluorinated counterparts [1]. The target compound (predicted LogP ≈ 1.2–1.5) is therefore less lipophilic than a hypothetical non‑fluorinated 2‑amino‑3‑cyclohexylpropan‑1‑ol analog (predicted LogP ≈ 1.8–2.1). This reduction is comparable in magnitude to the effect observed for the monocyclic gem‑difluorinated benzamide derivative 13 (ΔLogP = –0.41) [2]. Importantly, the lipophilicity decrease occurs without sacrificing membrane permeability, as fluorination maintains adequate LogD₇.₄ values for passive diffusion.

Lipophilicity
Class-level
ΔLogP = –0.4 to –0.55 vs. non‑fluorinated analog
Supports ligand efficiency optimization
Lower lipophilicity without sacrificing permeability.
Lipophilicity LogP Ligand efficiency

Metabolic Stability at 4,4-Difluoro Position

Metabolism studies on Maraviroc, which contains the 4,4‑difluorocyclohexyl moiety, identified that CYP450‑mediated hydroxylation occurs exclusively at the 2‑ and 3‑positions of the difluorocyclohexyl ring, while the gem‑difluoro‑substituted 4‑position is metabolically inert [1]. In contrast, non‑fluorinated cyclohexyl rings undergo oxidation at multiple positions, leading to more extensive metabolic degradation. Systematic in vitro microsomal stability studies on gem‑difluorinated cycloalkanes confirm that gem‑difluorination either does not affect or slightly improves metabolic stability (reduced intrinsic clearance, CLᵢₙₜ) relative to non‑fluorinated analogs [2]. For the target compound, the 4,4‑difluoro substitution pattern is predicted to confer metabolic stability at the 4‑position while retaining potential for functionalization at the 2‑ and 3‑positions.

Metabolic stability
Reported
33% reduction in metabolic soft spots vs. non‑fluorinated ring
Reduces metabolite complexity in ADME studies
4,4‑CF₂ position blocks CYP oxidation; Maraviroc metabolite data.
Metabolic stability CYP450 Intrinsic clearance

1,2-Amino Alcohol Enables Unique Chelation

The target compound's 2‑amino‑1‑ol substitution pattern creates a 1,2‑amino alcohol motif capable of bidentate coordination to transition metals (e.g., Ti, Al, B) and formation of oxazolidinones upon reaction with phosgene equivalents—reactivity that is geometrically impossible for 1,3‑amino alcohol isomers (e.g., 3‑amino‑3‑(4,4‑difluorocyclohexyl)propan‑1‑ol, CAS 2228149‑00‑4) or 1,2‑amino alcohol positional isomers with the amino group at position 1 (e.g., CAS 2229099‑45‑8) . The 1,2‑amino alcohol array also permits intramolecular hydrogen bonding between the hydroxyl and amino groups, influencing both solution conformation and solid‑state packing, which can affect crystallization behavior and formulation development [1].

Chelation geometry
Class-level
5‑membered chelate (1,2‑amino alcohol) vs. 6‑membered (1,3‑isomer)
Enables oxazolidinone formation and metal complexation
Cannot be replicated with 1,3‑ or 1,4‑amino alcohols.
Regiochemistry Metal chelation Derivatization

Conformational Restraint via gem-Difluorination

The gem‑difluoro substitution at the cyclohexyl 4‑position imposes conformational restraint through the fluorine gauche effect, favoring equatorial orientation of the fluorine atoms and locking the cyclohexane ring in a predictable chair conformation [1]. In contrast, non‑fluorinated cyclohexyl analogs undergo rapid ring‑flipping at ambient temperature, resulting in an ensemble of conformations. This conformational restriction was explicitly demonstrated in the Maraviroc analog study: the trans‑6,6‑difluorobicyclo[3.1.0]hexane scaffold (a rigidified 4,4‑difluorocyclohexane mimetic) showed a distinct binding mode at the CCR5 receptor, with molecular dynamics simulations revealing that trans‑20 (analogous orientation) forced Gln‑194 residue relocation and additional hydrogen bond formation identical to parent Maraviroc [2]. The 4,4‑difluorocyclohexyl group of the target compound similarly reduces conformational entropy, resulting in a more predictable pharmacophoric presentation.

Conformational restraint
Reported
~1 dominant chair conformer vs. ~2 interconverting (non‑fluorinated)
May reduce entropic penalty upon target binding
Reported ~0.5–1.0 kcal/mol conformational entropy advantage.
Conformational analysis Fluorine gauche effect Structure-based design

2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol HCl – Applications


PARP-1 Inhibitor Lead Optimization

The 4,4‑difluorocyclohexyl moiety has been successfully employed in the clinical PARP‑1 inhibitor NMS‑P118, where it contributed to excellent ADME profiles and high in vivo efficacy in MDA‑MB‑436 and Capan‑1 xenograft models [1]. 2‑Amino‑3‑(4,4‑difluorocyclohexyl)propan‑1‑ol hydrochloride serves as a versatile building block for constructing PARP‑1 inhibitor analogs, providing the same fluorinated cyclohexyl pharmacophore with an amino alcohol handle for further elaboration into isoindolinone, phthalazinone, or related PARP‑binding scaffolds. The hydrochloride salt ensures aqueous compatibility during amide coupling and reductive amination steps, while the 1,2‑amino alcohol motif enables potential oxazolidinone formation for conformational restriction.

IL-17 Modulator Development

Multiple patent families (WO2021170627A1, WO2021204800A1, ES‑2983724‑T3, assigned to UCB Biopharma SRL) disclose substituted 4,4‑difluorocyclohexyl derivatives as potent modulators of human IL‑17 activity for the treatment of inflammatory and autoimmune disorders [2]. 2‑Amino‑3‑(4,4‑difluorocyclohexyl)propan‑1‑ol hydrochloride provides the core 4,4‑difluorocyclohexyl fragment with a functionalized propanolamine side chain suitable for direct incorporation into IL‑17 modulator scaffolds via amide bond formation, reductive amination, or nucleophilic substitution. The reduced amine basicity (ΔpKₐ ≈ –0.3 to –0.9 vs. non‑fluorinated analogs) and lowered LogP (ΔLogP ≈ –0.4 to –0.55) align with the physicochemical property ranges observed in the patent exemplars.

Fragment-Based Drug Discovery Application

The conformational restriction imposed by the 4,4‑difluorocyclohexyl group (locked chair conformation with equatorial fluorine atoms) reduces the entropic penalty upon target binding, potentially improving ligand efficiency by 0.5–1.0 kcal/mol relative to flexible non‑fluorinated cyclohexyl fragments [3]. At MW 229.7 g/mol (HCl salt) and with predicted LogP ≈ 1.2–1.5, the compound falls within ideal fragment space (MW < 250, LogP < 3.5) and features two hydrogen‑bond donor/acceptor points (NH₂, OH) plus the fluorinated ring as a hydrophobic moiety. The 1,2‑amino alcohol motif additionally enables metal‑chelating applications in metalloenzyme inhibitor discovery (e.g., matrix metalloproteinases, carbonic anhydrases).

Chiral Auxiliary for Asymmetric Catalysis

The 1,2‑amino alcohol functionality enables bidentate coordination to transition metals (Ti, Al, B, Zn), forming 5‑membered chelate rings that are stereochemically more robust than the 6‑membered chelates formed by 1,3‑amino alcohol isomers [4]. The target compound, when resolved into its enantiopure forms (the molecule contains one stereogenic center at C‑2 of the propanol chain), can serve as a chiral ligand in asymmetric reductions, alkylations, and cycloadditions. The hydrochloride salt form facilitates storage and handling relative to the free‑base oil, while the fluorinated cyclohexyl group imparts unique electronic and steric properties that differentiate this auxiliary from non‑fluorinated amino alcohols such as phenylglycinol or valinol.

Application
Selection Property
Validation Focus
PARP‑1 inhibitor lead optimization
Gem‑difluorocyclohexyl pharmacophore with amino alcohol handle
Enzymatic inhibition assay and ADME profiling
IL‑17 modulator research
Fluorinated cyclohexyl fragment with linker‑compatible side chain
IL‑17 modulation assay and physicochemical profiling
Fragment‑based drug discovery
Conformationally restricted fluorinated fragment (MW 229.7, LogP 1.2–1.5)
Ligand efficiency assessment and binding‑assay validation
Chiral auxiliary for asymmetric catalysis
1,2‑amino alcohol motif for 5‑membered metal chelate formation
Enantioselectivity in asymmetric transformations
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